molecular formula C7H8O5 B1597654 3-Hydroxy-2,6-bis(hydroxymethyl)-4-pyrone CAS No. 2029-49-4

3-Hydroxy-2,6-bis(hydroxymethyl)-4-pyrone

Cat. No. B1597654
CAS RN: 2029-49-4
M. Wt: 172.13 g/mol
InChI Key: YZUXYQQFVNGYCA-UHFFFAOYSA-N
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Patent
US05075299

Procedure details

Kojic acid, 28 g, was suspended in 100 ml of water and a pH of the suspension was adjusted to 10.5 with 50% sodium hydroxide. After 16 ml of 35% formalin was added to the suspension, the mixture was stirred at room temperature for 3 hours. After completion of the reaction, the reaction mixture was cooled to 5° C. and its pH was adjusted to 2.0 with 50% sulfuric acid. Then, the reaction solution was concentrated to about 50 ml and the resulting crystals were taken out by filtration, washed with a small quantity of chilled water and dried to give 28 g of the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
16 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6](=[O:7])[C:5]([OH:8])=[CH:4][O:3][C:2]=1[CH2:9][OH:10].[OH-:11].[Na+].[CH2:13]=O.S(=O)(=O)(O)O>O>[OH:10][CH2:9][C:2]1[O:3][C:4]([CH2:13][OH:11])=[C:5]([OH:8])[C:6](=[O:7])[CH:1]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=C(OC=C(C1=O)O)CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
16 mL
Type
reactant
Smiles
C=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of the reaction
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled to 5° C.
CONCENTRATION
Type
CONCENTRATION
Details
Then, the reaction solution was concentrated to about 50 ml
FILTRATION
Type
FILTRATION
Details
the resulting crystals were taken out by filtration
WASH
Type
WASH
Details
washed with a small quantity of chilled water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
OCC=1OC(=C(C(C1)=O)O)CO
Measurements
Type Value Analysis
AMOUNT: MASS 28 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.